molecular formula C20H20N6O3 B2554498 benzo[d][1,3]dioxol-5-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1396883-08-1

benzo[d][1,3]dioxol-5-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2554498
CAS RN: 1396883-08-1
M. Wt: 392.419
InChI Key: BCNRXDBLUPBTHS-UHFFFAOYSA-N
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Description

The compound “benzo[d][1,3]dioxol-5-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to show a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes. A study involving the design, synthesis, and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides revealed that seventeen compounds showed potential anti-tubercular activity through in vitro testing against Mycobacterium tuberculosis H37Rv strain. The 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were particularly promising, showing low cytotoxicity and a significant therapeutic index (Pancholia et al., 2016).

Antimicrobial Activity

New pyridine derivatives, including those involving benzothiazoles and piperazine, have been synthesized and shown to exhibit variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Benzimidazole derivatives with piperazine and morpholine groups have been studied for their inhibitive action on the corrosion of N80 steel in hydrochloric acid solution. These studies utilized weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) techniques. The compounds showed significant inhibition efficiency, which increased with the concentration of inhibitors (Yadav et al., 2016).

Drug-likeness and Microbial Investigation

Research on 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids demonstrated good to moderate activity against bacterial strains. Some compounds showed better antimycobacterial agents compared to standard drugs, indicating excellent drug-likeness properties (Pandya et al., 2019).

Mechanism of Action

    Target of action

    Benzodioxoles and imidazoles have been found in many important synthetic drug molecules and have shown high affinity to multiple receptors . .

    Mode of action

    The mode of action of benzodioxoles and imidazoles can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins

    Biochemical pathways

    Benzodioxoles and imidazoles can affect a variety of biochemical pathways, depending on their specific targets

    Pharmacokinetics

    The ADME properties of benzodioxoles and imidazoles can vary widely depending on the specific compound. Some are well-absorbed and extensively metabolized, while others may have poor bioavailability

    Result of action

    The molecular and cellular effects of benzodioxoles and imidazoles can include changes in signal transduction, gene expression, cell proliferation, and other cellular processes

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzodioxoles and imidazoles

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-14-21-6-7-26(14)19-5-4-18(22-23-19)24-8-10-25(11-9-24)20(27)15-2-3-16-17(12-15)29-13-28-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNRXDBLUPBTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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